1-[4-(4-Aminophenoxy)phenyl]ethanone

Catalog No.
S8059999
CAS No.
5228-15-9
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Aminophenoxy)phenyl]ethanone

CAS Number

5228-15-9

Product Name

1-[4-(4-Aminophenoxy)phenyl]ethanone

IUPAC Name

1-[4-(4-aminophenoxy)phenyl]ethanone

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3

InChI Key

LLPBSWDPJYOIRK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N

1-[4-(4-Aminophenoxy)phenyl]ethanone, also known by its CAS number 1215-98-1, is an organic compound with the molecular formula C₁₄H₁₃NO₂. This compound features a phenyl group substituted with an aminophenoxy moiety and an ethanone functional group. It is characterized by a complex aromatic structure, which contributes to its chemical stability and potential reactivity in various chemical processes. The compound is often utilized in organic synthesis and material science due to its unique properties.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring, making it more susceptible to electrophilic attack.
  • Nucleophilic Substitution: The ethanone moiety can undergo nucleophilic attack, making it useful in forming more complex structures.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or enamines.

These reactions highlight its versatility as a reagent in organic synthesis and materials chemistry .

Research indicates that 1-[4-(4-Aminophenoxy)phenyl]ethanone exhibits notable biological activities, particularly in the fields of medicinal chemistry. Its structural features suggest potential anti-inflammatory and analgesic properties. Additionally, compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may also possess cytotoxic effects .

The synthesis of 1-[4-(4-Aminophenoxy)phenyl]ethanone can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: Starting from 4-bromoacetophenone and 4-aminophenol, a nucleophilic substitution reaction can yield the target compound.
  • Reduction Reactions: Reduction of corresponding nitro compounds followed by acetylation can also produce this compound.
  • Condensation Reactions: Reacting phenolic compounds with acetylated derivatives of amines can lead to the formation of 1-[4-(4-Aminophenoxy)phenyl]ethanone .

1-[4-(4-Aminophenoxy)phenyl]ethanone finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound is used in the development of high-performance polymers due to its thermal stability and mechanical properties.
  • Pharmaceuticals: Potential applications in drug development for anti-inflammatory and anticancer therapies are being explored .

Interaction studies involving 1-[4-(4-Aminophenoxy)phenyl]ethanone have revealed its potential as a ligand in coordination chemistry. It can interact with metal ions, forming complexes that may enhance its biological activity. Furthermore, studies on its interaction with biological macromolecules suggest that it may influence enzyme activity or receptor binding, warranting further investigation into its pharmacological profiles .

Several compounds share structural similarities with 1-[4-(4-Aminophenoxy)phenyl]ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-AminophenolSimple phenolic structureWidely used as an analgesic
Acetaminophen (Paracetamol)Hydroxy derivative of aminophenolCommonly used pain reliever
4-(Phenoxy)anilineAmino group attached to phenoxyUsed in dye manufacturing
N,N-Diethyl-3-(4-aminophenyl)propanamideAmide functional groupPotential anti-cancer properties

These compounds exhibit varying degrees of biological activity and utility in synthetic applications, highlighting the unique position of 1-[4-(4-Aminophenoxy)phenyl]ethanone within this class due to its specific functional groups and structural complexity .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.094628657 g/mol

Monoisotopic Mass

227.094628657 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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